2-[3-(4-fluorophenyl)azepane-1-carbonyl]-6-methoxy-1H-indole
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Overview
Description
2-[3-(4-fluorophenyl)azepane-1-carbonyl]-6-methoxy-1H-indole is a complex organic compound that features both an indole and an azepane moiety. The indole structure is a common motif in many biologically active molecules, while the azepane ring is a seven-membered nitrogen-containing ring. The combination of these two structures in a single molecule suggests potential for significant biological activity and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorophenyl)azepane-1-carbonyl]-6-methoxy-1H-indole typically involves multiple steps, starting from commercially available precursorsThis can be achieved through a series of reactions including nucleophilic substitution, cyclization, and condensation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluorophenyl)azepane-1-carbonyl]-6-methoxy-1H-indole can undergo a variety of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various quinonoid structures.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of the carbonyl group can yield secondary alcohols or amines .
Scientific Research Applications
2-[3-(4-fluorophenyl)azepane-1-carbonyl]-6-methoxy-1H-indole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorophenyl)azepane-1-carbonyl]-6-methoxy-1H-indole involves its interaction with various molecular targets and pathways. The indole moiety can interact with multiple receptors in the body, while the azepane ring can modulate the compound’s overall biological activity. These interactions can lead to a range of effects, including inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
2-(3-fluorophenyl)azepane: A compound with a similar azepane ring but lacking the indole moiety.
Uniqueness
What sets 2-[3-(4-fluorophenyl)azepane-1-carbonyl]-6-methoxy-1H-indole apart from these similar compounds is the combination of both the indole and azepane structures in a single molecule. This unique combination can lead to distinct biological activities and chemical reactivities that are not observed in compounds containing only one of these moieties .
Properties
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-(6-methoxy-1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c1-27-19-10-7-16-12-21(24-20(16)13-19)22(26)25-11-3-2-4-17(14-25)15-5-8-18(23)9-6-15/h5-10,12-13,17,24H,2-4,11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFSGNDLWXBONN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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